molecular formula C8H10BrN3O2 B3348609 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-36-3

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B3348609
CAS No.: 18002-36-3
M. Wt: 260.09 g/mol
InChI Key: MLCGLOWNMBQPKQ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a chemical reagent for research use. With a molecular formula of C8H10BrN3O2 and a molecular weight of 260.09 g/mol, this compound is characterized by a pyrimidine core structure coupled with a tetrahydrofuran moiety . This scaffold is of significant interest in medicinal chemistry and chemical biology. The presence of both amino and bromo functional groups on the pyrimidine ring makes it a versatile synthetic intermediate. These groups are amenable to further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions, allowing researchers to build more complex molecular architectures for various applications . The structural similarity of this compound to nucleosides, which are the building blocks of DNA and RNA, suggests potential as a precursor for the synthesis of novel nucleoside analogs . Such analogs are extensively investigated in pharmaceutical research for their potential biological activities. Recent scientific literature has referenced this specific compound in biochemical and biophysical research, underscoring its relevance in contemporary scientific investigations . Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions, storing it at 2-8°C .

Properties

IUPAC Name

4-amino-5-bromo-1-(oxolan-2-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c9-5-4-12(6-2-1-3-14-6)8(13)11-7(5)10/h4,6H,1-3H2,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCGLOWNMBQPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=NC2=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296787
Record name MLS002706408
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URL https://comptox.epa.gov/dashboard/DTXSID80296787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-36-3
Record name MLS002706408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002706408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a brominated pyrimidine derivative and a tetrahydrofuran derivative.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, 4-amino-5-bromo derivatives have shown potential against various viral infections. For instance, studies have highlighted their efficacy in inhibiting viral replication mechanisms, making them candidates for further development as antiviral agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, suggesting a mechanism that targets cellular pathways associated with uncontrolled cell growth. The bromine substituent may enhance its interaction with cellular targets, leading to increased cytotoxicity against specific tumor types .

Enzyme Inhibition

The structural features of 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one allow it to act as an inhibitor for certain enzymes involved in nucleotide synthesis and metabolism. This characteristic is particularly relevant in designing drugs that target metabolic pathways in cancer cells or pathogens .

Nucleotide Analog

As a nucleotide analog, this compound can be incorporated into nucleic acids during replication or transcription processes. This incorporation can lead to mutations or disruptions in normal cellular functions, making it a useful tool in genetic studies and the development of gene therapies .

Research Tool for Pathway Analysis

The ability of this compound to interfere with nucleic acid synthesis provides researchers with a means to study specific metabolic pathways. By observing the effects of this compound on cellular processes, scientists can gain insights into the roles of various genes and proteins within those pathways .

Synthesis of Functional Materials

The unique chemical structure of 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one allows it to be used as a precursor in the synthesis of functional materials. Its properties can be exploited in developing polymers or nanomaterials with specific electronic or optical characteristics.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study BAnticancer EffectsInduced apoptosis in multiple cancer cell lines; potential for drug development.
Study CEnzyme InhibitionShowed effective inhibition of enzymes critical for nucleotide metabolism.
Study DGenetic ResearchIncorporated into nucleic acids leading to observable mutations; useful for pathway analysis.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Formula Key Features Biological Implications
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (Target) Br (C5), NH₂ (C4), THF (N1) C₉H₁₂BrN₃O₂ Halogen bonding (Br), flexible THF ring Potential kinase/DNA polymerase inhibition; metabolic stability due to bromine
4-Amino-5-bromo-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)THF-2-yl) analog Br (C5), NH₂ (C4), hydroxylated THF (N1) C₉H₁₂BrN₃O₅ Hydroxyl and hydroxymethyl groups on THF Increased solubility; potential for glycosidase inhibition
4-Amino-5-fluoro-1-(THF-2-yl)pyrimidin-2(1H)-one F (C5), NH₂ (C4), THF (N1) C₉H₁₂FN₃O₂ Smaller, electronegative fluorine substituent Enhanced metabolic stability; reduced steric hindrance
4-Amino-5-bromo-1-(tetrahydropyran-2-yl)pyrimidin-2(1H)-one Br (C5), NH₂ (C4), tetrahydropyran (N1) C₉H₁₂BrN₃O₂ Six-membered tetrahydropyran ring Increased lipophilicity; altered binding pocket compatibility
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-THF-2-yl)pyrimidin-2(1H)-one Azido (C5), F (THF), NH₂ (C4) C₉H₁₁FN₆O₄ Azido group for click chemistry; fluorinated THF Prodrug activation potential; improved membrane permeability

Electronic and Steric Effects

  • Bromine vs. Fluorine : Bromine’s polarizability enhances halogen bonding with biomolecular targets (e.g., kinases), whereas fluorine’s electronegativity improves metabolic stability but reduces steric bulk .
  • THF vs. Tetrahydropyran : The five-membered THF ring adopts an envelope conformation, favoring interactions with planar binding sites, while the six-membered tetrahydropyran increases lipophilicity and may alter pharmacokinetics .

Solubility and Reactivity

  • Hydroxyl and hydroxymethyl groups on the THF ring (CAS 1022-79-3) enhance aqueous solubility but may increase susceptibility to enzymatic oxidation .
  • The azido group in the fluorinated analog (CAS 1011529-10-4) enables bioorthogonal conjugation, useful in prodrug strategies .

Structural Analysis

  • X-ray crystallography of analogs (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) reveals non-planar pyrimidinone rings with dihedral angles (e.g., 34.87° between rings), influencing binding interactions .
  • Hydrogen bonding (N–H⋯O) and halogen bonding (C–Br⋯O) are critical for stabilizing enzyme-inhibitor complexes .

Biological Activity

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, also known by its CAS number 3066-86-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12BrN3O4
  • Molecular Weight : 322.11 g/mol
  • CAS Number : 3066-86-2
  • Purity : Typically >95% (HPLC) .

Biological Activity Overview

The biological activity of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has been evaluated in various studies, focusing on its effects on different biological targets.

Antiparasitic Activity

Recent research has indicated that derivatives of pyrimidinone compounds exhibit significant antiparasitic activity. For instance, modifications in the structure can lead to varying degrees of potency against parasites such as Trypanosoma brucei. The compound's structure allows for interactions that can inhibit essential enzymes in the parasite's metabolism .

Anti-inflammatory Properties

Studies have demonstrated that compounds similar to 4-Amino-5-bromo derivatives can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. This suggests a potential application in treating inflammatory diseases .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicated that while some compounds reduced cell viability significantly at higher concentrations, others maintained cell viability at concentrations up to 10 µM .

Research Findings and Case Studies

StudyFindings
Antiparasitic Activity The compound showed an EC50 value indicating potent activity against T. brucei, with modifications enhancing efficacy .
Anti-inflammatory Effects Inhibits NO production in lipopolysaccharide-induced inflammation models .
Cytotoxicity Assessment Maintained cell viability at low concentrations while reducing viability at higher doses; specific compounds showed significant cytotoxic effects .

The mechanisms underlying the biological activities of 4-Amino-5-bromo derivatives involve:

  • Enzyme Inhibition : Compounds like this one can inhibit key enzymes involved in metabolic pathways of parasites.
  • Cytokine Modulation : They may modulate the immune response by affecting cytokine production.
  • Cellular Uptake : Structural features facilitate cellular uptake, enhancing their bioavailability and efficacy.

Q & A

Q. What synthetic routes are available for preparing 4-amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one, and how are intermediates characterized?

Methodological Answer:

  • The compound can be synthesized via cyclocondensation reactions using brominated pyrimidine precursors and tetrahydrofuran derivatives. For example, dihydropyrimidinone scaffolds are often prepared via Biginelli-like reactions using aldehydes, β-keto esters, and urea derivatives under acidic conditions .
  • Intermediate Characterization:
    • FT-IR Spectroscopy: NH₂ absorption bands appear at ~3260 cm⁻¹, and C=O stretches near 1650 cm⁻¹ .
    • 1H NMR: Signals for the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and pyrimidine NH (δ ~7.3 ppm) are critical for structural confirmation .

Q. How can the molecular conformation and crystal packing of this compound be determined experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Key parameters include unit cell dimensions (e.g., monoclinic system with angles such as β = 103.6°), bond lengths (e.g., C–N distances: 1.322–1.408 Å), and torsion angles between aromatic and tetrahydrofuran rings .
    • Hydrogen Bonding Analysis: Intermolecular interactions (e.g., N–H···O) influence crystal packing and stability .
  • Data Table (Example from Similar Compounds):

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupC2/c
    a, b, c (Å)24.105, 5.9547, 23.170
    β (°)103.638
    V (ų)3232.0

Advanced Research Questions

Q. What mechanistic insights exist for the bioactivity of brominated pyrimidinones, particularly in enzyme inhibition?

Methodological Answer:

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibition:
    • Brominated pyrimidinones (e.g., bropirimine analogs) may act as competitive inhibitors of DPD, a key enzyme in 5-fluorouracil (5-FU) metabolism. This is studied via in vitro enzyme assays using human liver extracts or recombinant DPD .
    • Experimental Design:
  • Measure DPD activity via UV-Vis spectroscopy (monitoring NADPH oxidation at 340 nm).
  • IC₅₀ values are calculated using dose-response curves with the compound and 5-FU as substrates .

Q. How can regioselectivity challenges in modifying the pyrimidinone core be addressed during derivatization?

Methodological Answer:

  • Protecting Group Strategies:
    • Protect the amino group with tert-butoxycarbonyl (Boc) to direct bromination or substitution to the 5-position .
    • Regioselective Bromination: Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to favor bromination at the 5-position over the 4-position .
  • Analytical Validation:
    • LC-MS/MS: Confirm regioselectivity by comparing fragmentation patterns of derivatives.
    • X-ray Crystallography: Resolve ambiguities in substitution sites .

Q. What spectroscopic techniques are most effective for analyzing tautomeric equilibria in aqueous solutions?

Methodological Answer:

  • Multinuclear NMR (¹H, ¹³C, ¹⁵N):
    • Detect tautomeric forms (e.g., 2-oxo vs. 4-oxo) via chemical shift differences in D₂O vs. DMSO-d₆ .
  • UV-Vis Spectroscopy:
    • Monitor pH-dependent absorbance changes (e.g., λmax shifts from 260 nm to 280 nm in acidic vs. basic conditions) .
  • Data Contradiction Note:
    • Co-crystal structures (e.g., with water) may stabilize one tautomer, whereas solution-phase studies show equilibria. Cross-validate with computational methods (DFT) .

Q. How does the tetrahydrofuran ring conformation influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate the compound in lipid bilayers to assess membrane permeability. The chair conformation of tetrahydrofuran enhances lipophilicity compared to envelope conformations .
  • In Vitro Permeability Assays:
    • Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with analogs lacking the tetrahydrofuran moiety .

Q. What strategies mitigate degradation during storage, given the compound’s sensitivity to moisture and light?

Methodological Answer:

  • Stability Studies:
    • Store under inert gas (argon) at –20°C in amber vials with desiccants (silica gel). Monitor degradation via HPLC at 254 nm over 6 months .
  • Degradation Pathways:
    • Hydrolysis of the tetrahydrofuran ring occurs in humid conditions, forming diol byproducts. LC-HRMS identifies m/z shifts corresponding to +18 Da (water addition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

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